REACTION_SMILES
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[Al+3:2].[C:13]([CH3:14])([CH3:15])([CH3:16])[CH:17]1[CH2:18][C:19](=[O:21])[CH2:20]1.[CH3:7][C:8]([OH:9])([CH3:10])[CH3:11].[H-:12].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[C:13]([CH3:14])([CH3:15])([CH3:16])[CH:17]1[CH2:18][CH:19]([OH:21])[CH2:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C1CC(=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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CC(C)(C)C1CC(O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |